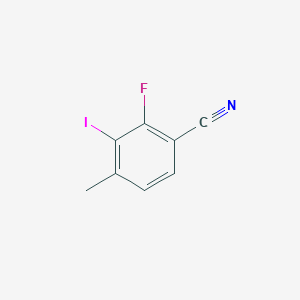

2-Fluoro-3-iodo-4-methylbenzonitrile

Cat. No. B2715700

Key on ui cas rn:

909185-86-0

M. Wt: 261.038

InChI Key: HYKCLWQMKWGJDD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07989461B2

Procedure details

A solution of 2,2,6,6,-tetramethylpiperidine (45 mL, 267 mmol) in THF (400 mL) was cooled below −80° C. under N2-atmosphere. n-Butyl lithium (2.5M in hexane, 110 mL, 275 mmol) was added slowly maintaining the temperature of the mixture below −70° C. After complete addition, the reaction mixture was warmed to −50° C. and stirred at this temperature for 30 minutes. The clear solution became turbid indicating the salt formation. It was cooled to −80° C. again and a solution of 2-fluoro-4-methylbenzonitrile (32.4 g, 240 mmol) in THF (150 mL) was slowly added taking care that the temperature of the reaction mixture remained below −70° C. It was then warmed up to −50° C. and stirred for 30 minutes. The mixture was then cooled to −70° C. and a saturated solution of I2 (67 g, 264 mmol) in THF was added slowly maintaining the temperature at −70° C. After complete addition, the mixture was warmed to ambient temperature. It was added to a solution of Na2S2O3 (160 g in 1.5 L of water) and stirred for an hour. The organic part was separated and the aqueous layer was extracted with EtOAc. The organic layers were combined and washed with brine. The organic layer was then dried over Na2SO4 and filtered. The volatiles were evaporated under reduced pressure. The crude product was subjected to vacuum distillation; at about 60° C., excess TMP was removed, at about 100° C., the starting compound 2-fluoro-4-methylbenzonitrile and a small amount of product was removed and, finally at 115° C., pure 2-fluoro-3-iodo-4-methylbenzonitrile was obtained (30 g, 48% yield). MS (M+H)+ 262.

Name

Na2S2O3

Quantity

1.5 L

Type

reactant

Reaction Step Five

Yield

48%

Identifiers

|

REACTION_CXSMILES

|

CC1(C)CCCC(C)(C)N1.C([Li])CCC.[F:16][C:17]1[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][C:18]=1[C:19]#[N:20].[I:26]I.[O-]S([O-])(=S)=O.[Na+].[Na+]>C1COCC1>[F:16][C:17]1[C:24]([I:26])=[C:23]([CH3:25])[CH:22]=[CH:21][C:18]=1[C:19]#[N:20] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

45 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC1(NC(CCC1)(C)C)C

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

110 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Three

|

Name

|

|

|

Quantity

|

32.4 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C#N)C=CC(=C1)C

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

Step Five

|

Name

|

Na2S2O3

|

|

Quantity

|

1.5 L

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=S)[O-].[Na+].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at this temperature for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature of the mixture below −70° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After complete addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was cooled to −80° C. again

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remained below −70° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was then warmed up to −50° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then cooled to −70° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature at −70° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After complete addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was warmed to ambient temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for an hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic part was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted with EtOAc

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was then dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The volatiles were evaporated under reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The crude product was subjected to vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about 60° C., excess TMP was removed, at about 100° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the starting compound 2-fluoro-4-methylbenzonitrile and a small amount of product was removed and, finally at 115° C.

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C#N)C=CC(=C1I)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 48% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |